molecular formula C9H7NO2 B3394506 2-Formyl-4-methoxybenzonitrile CAS No. 21962-52-7

2-Formyl-4-methoxybenzonitrile

Cat. No.: B3394506
CAS No.: 21962-52-7
M. Wt: 161.16 g/mol
InChI Key: ALQIAVJWCMYTGT-UHFFFAOYSA-N
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Description

2-Formyl-4-methoxybenzonitrile is an organic compound with the molecular formula C9H7NO2 It is known for its unique structure, which includes a formyl group (–CHO) and a methoxy group (–OCH3) attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-4-methoxybenzonitrile typically involves the formylation of 4-methoxybenzonitrile. One common method is the Vilsmeier-Haack reaction, where 4-methoxybenzonitrile reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction proceeds as follows: [ \text{4-Methoxybenzonitrile} + \text{DMF} + \text{POCl}_3 \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-4-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: 2-Carboxy-4-methoxybenzonitrile.

    Reduction: 2-Hydroxymethyl-4-methoxybenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Formyl-4-methoxybenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-4-methoxybenzonitrile depends on its specific application. In chemical reactions, the formyl group acts as an electrophile, facilitating nucleophilic addition reactions. The methoxy group can influence the electron density of the aromatic ring, affecting the reactivity of the compound. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through various pathways .

Comparison with Similar Compounds

    4-Methoxybenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.

    2-Formylbenzonitrile: Lacks the methoxy group, which affects its electron-donating properties.

    4-Formylbenzonitrile: Lacks the methoxy group, influencing its reactivity and applications.

Uniqueness: 2-Formyl-4-methoxybenzonitrile is unique due to the presence of both the formyl and methoxy groups, which provide a balance of electron-donating and electron-withdrawing effects. This unique combination enhances its reactivity and versatility in various chemical and biological applications .

Properties

IUPAC Name

2-formyl-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQIAVJWCMYTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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